molecular formula C30H22N2O4 B11533061 N-(2,3-dimethylphenyl)-1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2,3-dimethylphenyl)-1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11533061
M. Wt: 474.5 g/mol
InChI Key: QVVMGGQQAMQBDH-UHFFFAOYSA-N
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Description

2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzoyl, dimethylphenyl, and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoylphenyl and dimethylphenyl intermediates, which are then subjected to cyclization and amidation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the amide moiety.

Scientific Research Applications

2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXAMIDE
  • 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-6-CARBOXAMIDE

Properties

Molecular Formula

C30H22N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C30H22N2O4/c1-18-8-6-13-26(19(18)2)31-28(34)22-14-15-24-25(17-22)30(36)32(29(24)35)23-12-7-11-21(16-23)27(33)20-9-4-3-5-10-20/h3-17H,1-2H3,(H,31,34)

InChI Key

QVVMGGQQAMQBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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